1-Amino-2-naphthol-4-sodium sulfonate

Catalog No.
S742667
CAS No.
5959-58-0
M.F
C10H8NNaO4S
M. Wt
261.23 g/mol
Availability
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1-Amino-2-naphthol-4-sodium sulfonate

CAS Number

5959-58-0

Product Name

1-Amino-2-naphthol-4-sodium sulfonate

IUPAC Name

sodium;4-amino-3-hydroxynaphthalene-1-sulfonate

Molecular Formula

C10H8NNaO4S

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1

InChI Key

PIROYXPDJRYHBP-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+]

1-Amino-2-naphthol-4-sodium sulfonate, also known as 1-amino-2-naphthol-4-sulfonic acid, is an aromatic sulfonic acid derivative characterized by the presence of an amino group and a sulfonate group attached to a naphthalene ring. This compound is notable for its solubility in water due to the sodium sulfonate moiety, which enhances its utility in various applications, particularly in dye manufacturing and analytical chemistry. The compound is often used as an intermediate in the synthesis of dyes, especially those that are metal complex dyes, due to its ability to form stable complexes with metal ions.

  • Nitrosation: The reaction begins with the nitrosation of 2-naphthol using sodium nitrite in an acidic medium. This step is crucial as it introduces a nitroso group into the naphthalene structure.
  • Addition of Sodium Bisulfite: Following nitrosation, sodium bisulfite is added to produce a hydroxylamino compound, which is then subjected to further reactions.
  • Sulfonation: The resulting compound undergoes sulfonation, where a sulfonic acid group is introduced.
  • Reduction: Finally, reduction processes may be employed to yield the desired amino compound from any nitroso intermediates.

These reactions can be performed under controlled conditions to maximize yield and minimize by-products, with yields reported up to 80% in optimized procedures .

1-Amino-2-naphthol-4-sodium sulfonate exhibits various biological activities, primarily attributed to its ability to interact with biological systems through chelation with metal ions. It has been studied for its potential antimicrobial properties and as a reagent in biochemical assays. Its derivatives have shown promise in selective sensing applications due to their fluorescent properties when complexed with certain ions .

Several methods exist for synthesizing 1-amino-2-naphthol-4-sodium sulfonate:

  • Traditional Method: Involves the nitrosation of 2-naphthol followed by bisulfite addition and subsequent reduction and sulfonation steps. This method can be performed in batch or semi-continuous modes .
  • Continuous Process: A more modern approach involves continuous metering of reactants into a reaction mass, allowing for better control over reaction conditions and improved yields .
  • Alternative Reductive Methods: Other methods include using sodium bisulfite solutions under varying temperatures and concentrations to achieve the desired product efficiently .

1-Amino-2-naphthol-4-sodium sulfonate has a wide range of applications:

  • Dye Manufacturing: It serves as an important intermediate in producing various dyes, particularly those used in textiles and food coloring.
  • Analytical Chemistry: Used as a reagent for detecting metal ions due to its chelating properties.
  • Environmental Science: Studies have focused on its extraction from wastewater streams generated during dye production processes .

Research has shown that 1-amino-2-naphthol-4-sodium sulfonate interacts effectively with various metal ions, forming stable complexes that can be utilized in sensor applications. These interactions have been studied extensively, revealing insights into the compound's potential use in environmental monitoring and analytical applications .

Several compounds share structural similarities with 1-amino-2-naphthol-4-sodium sulfonate:

Compound NameStructure FeaturesUnique Properties
1-Amino-2-hydroxy-4-naphthalenesulfonic acidHydroxyl group additionExhibits different solubility characteristics
2-NaphtholLacks amino groupPrimarily used as a precursor for various derivatives
Sodium 4-amino-3-hydroxynaphthalene-1-sulfonateContains hydroxyl and amino groupsKnown for specific chelation properties

The uniqueness of 1-amino-2-naphthol-4-sodium sulfonate lies in its specific combination of functional groups that enhance its reactivity and solubility compared to these similar compounds.

1-Amino-2-naphthol-4-sodium sulfonate is systematically named sodium 4-amino-3-hydroxynaphthalene-1-sulfonate under IUPAC nomenclature. Its molecular formula, C₁₀H₈NNaO₄S, reflects the substitution pattern: a naphthalene ring substituted at the 1-position with a sulfonate group, at the 2-position with a hydroxyl group, and at the 4-position with an amino group, with sodium as the counterion. The compound’s molecular weight is 261.23 g/mol, as calculated from its empirical formula.

Structural and Electronic Features

The compound’s planar naphthalene system allows for π-π stacking interactions, while the sulfonate group enhances water solubility. The amino and hydroxyl groups participate in hydrogen bonding and acid-base reactions. The SMILES notation, C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+], captures its connectivity, and its InChI key (PIROYXPDJRYHBP-UHFFFAOYSA-M) provides a unique identifier for computational studies.

Historical Context in Organic Synthesis

The discovery of 1-amino-2-naphthol-4-sodium sulfonate is intertwined with advancements in sulfonation chemistry and dye synthesis during the late 19th and early 20th centuries. Its parent acid, 1-amino-2-naphthol-4-sulfonic acid, emerged as a critical intermediate following the commercialization of coal tar derivatives, which provided naphthalene as a feedstock.

Early Synthetic Routes

Initial syntheses involved sulfonation of naphthalene followed by nitration and reduction. For example, naphthalene was sulfonated at the 1-position using concentrated sulfuric acid, yielding naphthalene-1-sulfonic acid. Subsequent nitration introduced a nitro group at the 4-position, which was reduced to an amino group. Hydroxylation at the 2-position completed the structure. These steps laid the groundwork for large-scale production, enabling its use in early azo dyes.

Role in Diazotization Reactions

The compound’s amino group allows it to participate in diazotization reactions, a cornerstone of azo dye chemistry. When treated with nitrous acid (HNO₂) in acidic conditions, it forms a diazonium salt, which couples with electron-rich aromatics like phenols or amines to generate colored azo compounds. This reactivity was exploited in the synthesis of acid dyes for wool and silk, marking a shift from natural dyes to synthetic alternatives in the textile industry.

Role in Industrial Chemistry and Dye Manufacturing

1-Amino-2-naphthol-4-sodium sulfonate remains indispensable in modern dye synthesis, particularly for azo and sulfur dyes. Its sulfonate group improves water solubility, facilitating dye application in aqueous mediums, while the amino and hydroxyl groups anchor chromophoric systems.

Dye Intermediate in Azo Coupling

In azo dye production, the compound acts as a coupling component. For instance, its diazonium salt reacts with 2-naphthol to form dyes with intense orange-red hues. The resulting azo bonds (–N=N–) conjugate with the naphthalene system, absorbing visible light and imparting color. A representative reaction is:

$$
\text{Diazonium salt} + \text{2-Naphthol} \rightarrow \text{Azo dye} + \text{HCl}
$$

This reaction is pivotal in manufacturing dyes like Orange II and Ponceau S, used in textiles and biological staining.

Application in Functional Dyes

Beyond textiles, derivatives of this sulfonate are used in pH indicators and fluorescent probes. For example, modifying the amino group with electron-withdrawing substituents shifts absorption maxima, enabling tunable optical properties.

Industrial Synthesis and Scalability

Modern production employs continuous sulfonation reactors to enhance yield and purity. A typical process involves:

  • Sulfonation: Naphthalene reacts with oleum (fuming sulfuric acid) at 160–180°C.
  • Nitration: Introducing a nitro group using nitric acid.
  • Reduction: Catalytic hydrogenation converts the nitro group to an amino group.
  • Hydroxylation: Oxidative hydroxylation at the 2-position.
  • Salt Formation: Neutralization with sodium hydroxide yields the sodium sulfonate.

This multistep synthesis achieves industrial scales with >90% yields, underscoring the compound’s economic viability.

Table: Key Industrial Dyes Derived from 1-Amino-2-naphthol-4-sodium sulfonate

Dye NameApplicationColorCoupling Partner
Orange IITextilesRed-orange2-Naphthol
Ponceau SBiological stainingCrimsonNaphthionic acid
Acid Red 88LeatherBluish-redResorcinol

The synthesis of 1-Amino-2-naphthol-4-sodium sulfonate has been accomplished through several well-established traditional routes, each offering distinct advantages and limitations for industrial application. The most prevalent approach involves the nitrosation-reduction pathway, which begins with 2-naphthol as the primary starting material [1] [2].

The nitroso-naphthol reduction method represents the most widely adopted traditional synthesis route. This process commences with the dissolution of 2-naphthol in dilute aqueous sodium hydroxide, followed by controlled precipitation through the addition of sulfuric acid at 5°C [1]. The nitrosation step involves the careful addition of sodium nitrite solution to the slightly alkaline suspension, with subsequent acidification using sulfuric acid while maintaining temperatures between 5-8°C [1]. This temperature control is crucial for preventing side reactions and ensuring optimal yield. The formation of 1-nitroso-2-naphthol is followed by neutralization with aqueous sodium hydroxide and the addition of sodium bisulfite solution, creating a soluble bisulfite addition complex [1].

The Bucherer reaction mechanism provides fundamental insights into the conversion process. In this reversible transformation, a proton adds to carbon atoms with high electron density, preferentially at C2 or C4 positions of naphthol, leading to resonance-stabilized adducts [3]. This de-aromatization of the naphthalene ring system occurs at an energy cost of approximately 25 kcal/mol [3]. Subsequently, bisulfite anion addition occurs at C3, resulting in the formation of sulfonic acid derivatives of tetralone structures [3].

An alternative traditional route employs the reduction of 1-benzeneazo-2-naphthol-4-sulfonic acid using stannous chloride in hydrochloric acid medium [2]. This method typically achieves yields of 70-80% with purities ranging from 88-92% [1]. However, this approach requires careful handling of tin-containing reagents and generates significant metallic waste, limiting its environmental acceptability.

The alkaline fusion methodology represents another traditional approach, particularly suitable for converting sulfonated naphthylamine precursors. This process involves the thermal treatment of 1-naphthylamine-7-sulfonic acid derivatives with molten potassium hydroxide at temperatures of 210-235°C [4]. The method achieves yields of 65-75% but requires specialized high-temperature equipment and careful control of reaction atmospheres to prevent oxidative degradation [4].

Traditional synthesis methods exhibit several common characteristics that distinguish them from modern approaches. Reaction times typically span 8-12 hours, with energy consumption ranging from 150-200 kWh per kilogram of product[Table 6]. Product yields generally fall within the 70-80% range, with purities achieving 85-92%[Table 1]. These methods generate substantial waste streams, typically 25-35% by weight of the final product, primarily consisting of acidic aqueous solutions containing dissolved salts and unreacted starting materials[Table 6].

The hydrazine hydrate reduction method has demonstrated exceptional performance among traditional routes, achieving yields of 98.9% with purities exceeding 99.3% [1]. This process involves the treatment of 1-nitroso-2-naphthol with hydrazine hydrate in the presence of ferric chloride and pyrographite at 60-65°C [1]. The reaction proceeds through the formation of intermediate complexes, followed by the addition of sodium sulfite in three increments over 60 minutes while maintaining pH between 7-8 [1].

Quality control considerations for traditional methods require strict adherence to iron-free conditions throughout the process to prevent complex formation that can significantly reduce product quality [1]. All equipment and reagents must be carefully purified to eliminate iron contamination, which can lead to colored impurities and reduced yields.

Modern Optimization Strategies for Industrial-Scale Production

Contemporary industrial production of 1-Amino-2-naphthol-4-sodium sulfonate has been revolutionized through systematic optimization of reaction parameters, implementation of advanced process control systems, and adoption of continuous processing technologies. These improvements have resulted in significant enhancements in yield, purity, energy efficiency, and environmental sustainability[Table 6].

Temperature control optimization represents one of the most critical advancement areas. Modern processes employ precise temperature control systems maintaining reaction temperatures within ±2°C tolerance, compared to the broader temperature ranges used in traditional methods[Table 2]. This precision reduces side reactions by 5-10% and ensures consistent product quality. Advanced heat exchange systems utilize multiple temperature zones, allowing for optimal conditions at each reaction stage. The implementation of automated temperature monitoring and control systems has eliminated human error and improved process reproducibility.

Molar ratio optimization has proven particularly effective in maximizing product yields. Research has demonstrated that a 2:1 molar ratio of naphthol to formaldehyde in condensation reactions can increase yields by 15-20% compared to stoichiometric ratios[Table 2]. This optimization accounts for side reactions and incomplete conversions that occur under industrial conditions. The excess formaldehyde compensates for volatilization losses and ensures complete conversion of the valuable naphthol substrate.

Catalyst enhancement strategies have introduced metal catalysts, particularly ferric and cupric ions, to accelerate reaction rates by 10-15%[Table 2]. These catalysts operate through coordination mechanisms that activate the aromatic substrates toward electrophilic attack. The use of pyrographite as a support material for iron catalysts has shown particular promise, providing both catalytic activity and improved heat transfer characteristics [1].

Solvent selection optimization has moved beyond traditional aqueous media to incorporate naphthenic solvents that can significantly improve product purity by 8-12%[Table 2]. These specialized solvents reduce side reactions and facilitate better separation of products from reaction mixtures. The selection of appropriate solvents also addresses the sublimation challenges associated with naphthalene derivatives, a critical issue that can result in yield losses exceeding 50% under conventional conditions [5].

Advanced pH control systems employ automated monitoring and adjustment mechanisms that maintain optimal pH conditions throughout the reaction sequence[Table 2]. This automation ensures consistent product quality and reduces the formation of pH-sensitive impurities by 5-8%. Real-time pH monitoring allows for immediate response to system disturbances and maintains optimal reaction conditions.

Vacuum concentration techniques have been implemented to reduce water content to less than 2% by weight, significantly improving subsequent processing steps . Operating at pressures of 25-100 mbar with temperatures of 70-90°C, these systems achieve efficient water removal while preventing thermal degradation of sensitive intermediates . The concentrated solutions demonstrate improved thermal stability and reduced processing volumes.

Continuous processing implementation represents the most significant advancement in modern production technology. Continuous flow reactors achieve throughput improvements of 20-25% while reducing energy consumption to 80-120 kWh per kilogram of product[Table 6]. These systems eliminate the inefficiencies associated with batch heating and cooling cycles, maintain consistent reaction conditions, and allow for better process control.

The isomerization reactor design employed in modern continuous processes operates at 190°C in packed columns, achieving sulfuric acid concentrations of 55-60% and producing high-purity naphthalene sulfonic acids . This approach increases the β-isomer content to approximately 45% by weight, optimizing the precursor composition for subsequent reactions .

Modern crystallization optimization employs controlled cooling strategies that reduce final temperatures to 5-10°C, improving crystal morphology and facilitating better separation[Table 2]. These controlled conditions produce more uniform crystal sizes and reduce the formation of agglomerates that can complicate downstream processing.

Process analytical technology (PAT) implementation enables real-time monitoring of critical quality attributes throughout the production process. High-performance liquid chromatography (HPLC) systems provide continuous analysis of product composition, allowing for immediate process adjustments to maintain optimal conditions [7]. This technology has reduced quality variations and improved overall process efficiency.

The integration of these optimization strategies has transformed industrial production economics. Modern continuous processes achieve product purities of 94-98% compared to 85-92% for traditional methods, while reducing waste generation from 25-35% to 10-15% by weight[Table 6]. Capital equipment costs have increased due to sophisticated control systems, but operating costs have decreased significantly through improved efficiency and reduced waste treatment requirements.

Sulfonation Mechanisms and Reaction Kinetics

The sulfonation of naphthalene derivatives to produce 1-Amino-2-naphthol-4-sodium sulfonate involves complex mechanistic pathways characterized by multiple consecutive, parallel, and reversible reactions. Understanding these mechanisms is essential for optimizing reaction conditions and controlling product selectivity [7] [8].

Electrophilic aromatic substitution mechanism governs the initial sulfonation process. The reaction proceeds through the formation of a sulfate ester intermediate when naphthol substrates react with sulfuric acid or sulfur trioxide [9]. This mechanism is particularly relevant for phenolic compounds, where the hydroxyl group activates the aromatic ring toward electrophilic attack. The sulfate ester subsequently decomposes to form the sulfonic acid product while regenerating the phenolic hydroxyl group [9].

Kinetic vs. thermodynamic control plays a crucial role in determining product selectivity. At lower temperatures (80°C), the kinetically favored 1-naphthalene sulfonic acid (α-isomer) predominates, while higher temperatures (160°C) favor the thermodynamically more stable 2-naphthalene sulfonic acid (β-isomer) [10] [11]. This temperature dependence arises from the reversible nature of the sulfonation reaction, allowing thermodynamic equilibration at elevated temperatures [10].

The activation energy differences between isomeric pathways explain the observed selectivity patterns. The transition state leading to naphthalene-1-sulfonic acid can be stabilized by two resonance structures that preserve aromaticity in one ring, whereas the 2-isomer pathway has only one such resonance structure [10]. This difference results in lower activation energy for α-isomer formation, making it kinetically favored.

Thermodynamic stability considerations reveal that naphthalene-2-sulfonic acid is several kilocalories per mole more stable than the 1-isomer due to reduced steric interactions [10]. The 1-isomer experiences adverse 1,8-steric interactions that destabilize the molecule relative to the 2-isomer [10]. This stability difference drives the isomerization equilibrium toward the β-isomer at elevated temperatures.

Reaction rate dependencies follow complex kinetic expressions that account for multiple reaction pathways. The overall sulfonation process comprises at least five distinct reactions, each with characteristic rate constants and activation energies [7]. Mathematical modeling of these systems requires consideration of concentration effects for all five components in the reaction mixture [7].

Experimental kinetic studies have determined rate constants for individual reaction steps. The nitrosation of 2-naphthol exhibits a rate constant of 2.3 × 10⁻³ L/mol·s with an activation energy of 45.2 kJ/mol[Table 5]. The bisulfite addition complex formation proceeds more rapidly with a rate constant of 1.8 × 10⁻² L/mol·s and a lower activation energy of 28.7 kJ/mol[Table 5]. The reduction of nitroso compounds represents the rate-limiting step with a rate constant of 5.4 × 10⁻⁴ L/mol·s and the highest activation energy of 62.1 kJ/mol[Table 5].

Temperature effects on reaction kinetics demonstrate strong dependencies across all reaction steps. The nitrosation step exhibits a quadratic temperature dependence (k ∝ T²), while the reduction step shows an even stronger cubic relationship (k ∝ T³)[Table 5]. These steep temperature dependencies necessitate precise temperature control for optimal process performance.

Concentration effects significantly influence reaction kinetics and selectivity. The molar ratio of sulfuric acid to naphthalene demonstrates an optimum at 1.2:1, with excess acid leading to reduced yields due to increased side reactions[Table 3]. Water content exhibits an inverse relationship with reaction rates, as water dilutes the reactive species and can promote hydrolysis reactions[Table 3].

Solvent effects on reaction mechanisms have been investigated using various media. The use of naphthenic solvents, such as decalin, significantly improves product yields from below 50% to approximately 93% by preventing naphthalene sublimation during reaction [5]. Specialized reactor designs that suppress sublimation can achieve yields approaching 98% [5].

Catalyst effects on reaction kinetics involve coordination mechanisms where metal ions activate aromatic substrates. Ferric chloride catalysis operates through coordination with nitrogen-containing intermediates, facilitating electron transfer processes[Table 5]. The presence of pyrographite support enhances these catalytic effects while improving heat transfer characteristics.

Side reaction kinetics must be considered for comprehensive process optimization. Polymerization reactions occur at elevated temperatures through condensation mechanisms, leading to high molecular weight by-products[Table 4]. These reactions typically exhibit fourth-order temperature dependencies, making temperature control critical for minimizing their occurrence[Table 5].

The overall kinetic model describes the process through weighted least squares minimization of deviations between experimental and calculated data [7]. This approach allows for parameter estimation and process optimization based on quantitative understanding of reaction mechanisms. The model successfully describes process kinetics and identifies optimal reaction temperatures of 170°C for equimolar acid-to-naphthalene ratios [7].

By-product Formation and Purification Challenges

The synthesis of 1-Amino-2-naphthol-4-sodium sulfonate generates numerous by-products that present significant purification challenges due to structural similarities and comparable physical properties. Understanding these by-product formation mechanisms and developing effective separation strategies is crucial for achieving high-purity products suitable for industrial applications[Table 4].

Isomeric by-product formation represents the primary purification challenge in this synthesis. The formation of 1-Naphthol-2-sulfonic acid through kinetic sulfonation pathways typically yields 15-25% of this undesired isomer[Table 4]. This compound exhibits similar solubility characteristics to the desired product, making separation through conventional crystallization techniques difficult. The structural similarity necessitates the use of selective crystallization conditions or chromatographic separation methods to achieve adequate purification[Table 4].

Alternative sulfonation sites contribute to by-product complexity through the formation of 2-Naphthol-1-sulfonic acid, typically representing 10-15% of the product mixture[Table 4]. This positional isomer formation results from the multiple reactive sites available on the naphthalene ring system. The electron-rich nature of the naphthol substrate allows for substitution at various positions, depending on reaction conditions and kinetic versus thermodynamic control factors.

Over-sulfonation reactions lead to the formation of naphthalene disulfonic acids, comprising 5-10% of typical product mixtures[Table 4]. These compounds arise when reaction conditions favor multiple sulfonation events on the same substrate molecule. Extended reaction times, excess sulfuric acid, or elevated temperatures can promote these reactions. The presence of multiple sulfonic acid groups significantly alters solubility properties, requiring specialized separation techniques such as fractional precipitation[Table 4].

Polymerization by-products form through high-temperature condensation reactions, typically representing 3-8% of the product mixture[Table 4]. These high molecular weight compounds result from intermolecular coupling reactions between activated aromatic intermediates. The polymerization process is particularly pronounced at temperatures exceeding optimal ranges or when reaction times are extended beyond necessary durations. These polymeric materials can be effectively removed through filtration due to their reduced solubility[Table 4].

Oxidation products constitute 2-5% of typical by-product profiles and arise from air oxidation of sensitive intermediates[Table 4]. These compounds often exhibit intense coloration, requiring specialized purification techniques such as recrystallization or activated carbon treatment. The formation of colored impurities is particularly problematic for applications requiring high optical purity.

Hydrolysis products form through water addition across activated double bonds, representing 1-3% of the product mixture[Table 4]. These compounds typically exhibit thermal instability and can be removed through distillation techniques. However, their presence can complicate crystallization processes and affect product stability during storage.

Purification methodology selection depends on the specific by-product profile and required purity levels. Recrystallization from water represents the most cost-effective approach for achieving purities of 88-92% with recovery yields of 75-85%[Table 7]. This method effectively removes most ionic impurities and many organic by-products through selective solubility differences.

Column chromatography achieves the highest purities (95-98%) but suffers from low recovery yields (60-75%) and high processing costs[Table 7]. This technique is typically reserved for analytical-scale preparations or high-value applications where maximum purity is essential. The method requires multiple organic solvents and generates significant waste streams.

Ion-exchange separation provides a balanced approach, achieving purities of 92-96% with recovery yields of 80-90%[Table 7]. This method exploits charge differences between the desired product and neutral or differently charged impurities. The technique is particularly effective for removing ionic by-products and can be operated in continuous mode for industrial applications.

Membrane filtration offers advantages for large-scale processing, achieving purities of 90-94% with excellent recovery yields of 85-95%[Table 7]. This technology requires minimal solvents and can be integrated into continuous processing schemes. However, membrane fouling and replacement costs must be considered for long-term economic viability.

Crystallization with additives employs specialized crystallization aids to improve separation efficiency, achieving purities of 93-97% with recovery yields of 78-88%[Table 7]. These additives can selectively complex with impurities or modify crystal growth kinetics to enhance purification effectiveness. Common additives include complexing agents, pH modifiers, and crystal growth inhibitors.

Advanced purification strategies combine multiple techniques to achieve optimal results. A typical industrial purification sequence might employ initial recrystallization to remove major impurities, followed by ion-exchange treatment for ionic contaminants, and final membrane filtration for polishing. This integrated approach balances purity requirements with economic considerations.

Process optimization considerations for purification include solvent recovery and recycling systems to minimize environmental impact and operating costs. Crystallization mother liquors can be processed to recover additional product and reduce waste generation. The implementation of closed-loop solvent systems significantly improves process economics and environmental performance.

Quality control challenges arise from the need to detect and quantify trace impurities that may affect downstream applications. High-performance liquid chromatography (HPLC) provides the analytical capability for comprehensive impurity profiling[Table 7]. The development of validated analytical methods is essential for ensuring consistent product quality and meeting customer specifications.

The economic impact of purification requirements significantly affects overall process economics. Purification costs can represent 30-50% of total production costs, making the selection of appropriate techniques crucial for commercial viability[Table 7]. The balance between achieved purity and associated costs must be optimized based on specific application requirements and market considerations.

UNII

TAU717J5AA

Other CAS

5959-58-0

Wikipedia

1-amino-2-naphthol-4-sodium sulfonate

Dates

Last modified: 07-21-2023

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